molecular formula C19H25N3O2 B7699869 N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide

Cat. No. B7699869
M. Wt: 327.4 g/mol
InChI Key: BWPPEJWPKGIRHE-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is a compound that has gained significant attention in scientific research due to its potential applications. The compound is a type of oxadiazole derivative and has been synthesized through various methods.

Scientific Research Applications

N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has potential applications in scientific research. The compound has been studied for its anti-inflammatory, anti-cancer, and anti-bacterial properties. It has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models. The compound has also demonstrated antibacterial activity against various strains of bacteria.

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not fully understood. However, it is believed to work by inhibiting specific enzymes and signaling pathways in cells. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a signaling pathway that is involved in inflammation and cancer.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. The compound has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to decrease the expression of COX-2 and inducible nitric oxide synthase (iNOS), two enzymes that play a role in inflammation. In addition, the compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.

Advantages and Limitations for Lab Experiments

N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has advantages and limitations for lab experiments. The compound has high solubility in polar solvents, making it easy to dissolve in various solutions. It also has a high yield when synthesized through the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with N-cyclohexyl-4-aminobutanenitrile in the presence of DCC. However, the compound has limited stability in solution and can degrade over time. It also has limited bioavailability in vivo, making it difficult to study its effects in animal models.

Future Directions

There are several future directions for the study of N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide. One direction is to investigate its potential as a therapeutic agent for inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to study its effects on other signaling pathways involved in cancer, such as the phosphoinositide 3-kinase (PI3K)/Akt pathway. Further studies can also investigate the structure-activity relationship of the compound to optimize its pharmacological properties.

Synthesis Methods

N-cyclohexyl-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized through various methods. One of the most common methods is the reaction of 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid with N-cyclohexyl-4-aminobutanenitrile in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The reaction yields this compound with a high yield.

properties

IUPAC Name

N-cyclohexyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-14-7-5-8-15(13-14)19-21-18(24-22-19)12-6-11-17(23)20-16-9-3-2-4-10-16/h5,7-8,13,16H,2-4,6,9-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BWPPEJWPKGIRHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

4.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49725160
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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